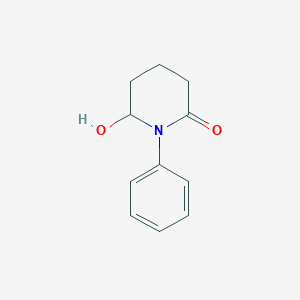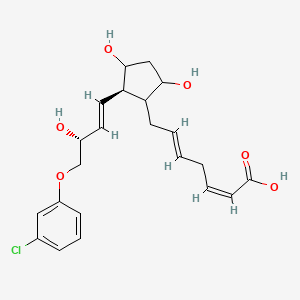
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha is a synthetic compound that belongs to the family of prostaglandins Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha involves several steps, starting from readily available starting materials. The key steps typically include the formation of the chlorophenoxy group and the subsequent attachment to the prostaglandin backbone. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha involves its interaction with specific molecular targets and pathways. The compound can bind to prostaglandin receptors, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha
- Cloprostenol
- Luprostiol
Uniqueness
Compared to similar compounds, 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha has unique structural features that may confer distinct biological activities. Its specific chlorophenoxy group and the tetranor structure differentiate it from other prostaglandin analogs, potentially leading to unique applications and effects.
Properties
CAS No. |
73275-75-9 |
|---|---|
Molecular Formula |
C22H27ClO6 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2Z,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoic acid |
InChI |
InChI=1S/C22H27ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3-7,9-12,16,18-21,24-26H,2,8,13-14H2,(H,27,28)/b3-1+,9-4-,11-10+/t16-,18?,19-,20?,21?/m1/s1 |
InChI Key |
UFUOLMNCLCRFJP-BHWIIHLLSA-N |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/C/C=C\C(=O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
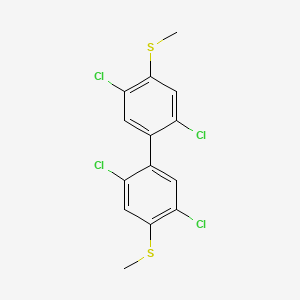

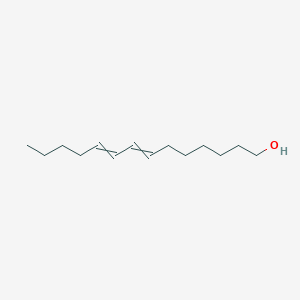
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
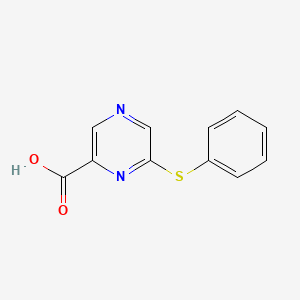

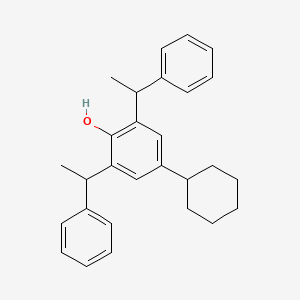

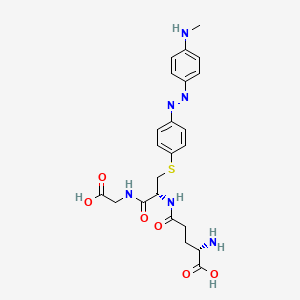

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
